molecular formula C8H7ClN2O B15328211 4-Chloro-3-methoxy-1H-indazole

4-Chloro-3-methoxy-1H-indazole

Cat. No.: B15328211
M. Wt: 182.61 g/mol
InChI Key: ZRCJQGWVYZLGHX-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a chloro and methoxy group on the indazole ring can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 2-chlorobenzaldehyde and methoxyamine, the intermediate is formed, which then undergoes cyclization to yield the desired indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and minimize byproducts. This often includes the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

    Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazoles .

Scientific Research Applications

4-Chloro-3-methoxy-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazole: Lacks the methoxy group, which can alter its chemical and biological properties.

    3-Methoxy-1H-indazole:

    1H-indazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents.

Uniqueness

4-Chloro-3-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups, which can enhance its biological activity and chemical reactivity compared to its unsubstituted or singly substituted counterparts .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7ClN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

ZRCJQGWVYZLGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C(=CC=C2)Cl

Origin of Product

United States

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